Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin

Revefenacin impurity profiling process-related impurity oxidation state differentiation

Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin (CAS 1682660-39-4, molecular formula C29H33N3O4, molecular weight 487.59) is a process-related impurity and degradation product of Revefenacin, a once-daily nebulized long-acting muscarinic antagonist (LAMA) approved for maintenance treatment of chronic obstructive pulmonary disease (COPD). The compound is formally designated as Revefenacin Impurity 1, Revefenacin Alcohol Impurity, or Revefenacin Impurity 14 across different vendor catalogs.

Molecular Formula C29H33N3O4
Molecular Weight 487.6 g/mol
Cat. No. B13435463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin
Molecular FormulaC29H33N3O4
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CO
InChIInChI=1S/C29H33N3O4/c1-31(28(34)24-13-11-22(21-33)12-14-24)19-20-32-17-15-25(16-18-32)36-29(35)30-27-10-6-5-9-26(27)23-7-3-2-4-8-23/h2-14,25,33H,15-21H2,1H3,(H,30,35)
InChIKeyBDRTWFLPAGPESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin (CAS 1682660-39-4): Impurity Reference Standard for Revefenacin Quality Control


Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin (CAS 1682660-39-4, molecular formula C29H33N3O4, molecular weight 487.59) is a process-related impurity and degradation product of Revefenacin, a once-daily nebulized long-acting muscarinic antagonist (LAMA) approved for maintenance treatment of chronic obstructive pulmonary disease (COPD) [1]. The compound is formally designated as Revefenacin Impurity 1, Revefenacin Alcohol Impurity, or Revefenacin Impurity 14 across different vendor catalogs . It is supplied as a characterized reference standard under ISO 17034 certification for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [2].

Why Generic Impurity Reference Standards Cannot Substitute for Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin


Impurity reference standards for Revefenacin are not interchangeable because each impurity possesses a unique structural identity with a distinct chromatographic retention time, mass spectrometric fragmentation pattern, and regulatory significance [1]. The Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl derivative differs from the closely related formyl analog (CAS 864760-28-1) by a single oxidation state at the benzamide para-position (hydroxymethyl vs. formyl), resulting in a molecular weight shift of 2 Da (487.59 vs. 485.57) and altered polarity that directly affects chromatographic separation and quantification accuracy in stability-indicating methods . Using an incorrect or uncharacterized impurity standard can lead to misidentification of degradation products, failure to meet ICH Q3B identification threshold requirements, and rejection of ANDA submissions by regulatory authorities [2]. The following quantitative evidence establishes the specific differentiation parameters that justify procurement of the exact CAS 1682660-39-4 standard.

Quantitative Differentiation Evidence: Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin vs. Closest Analogs


Structural Differentiation from the Closest Process-Related Analog: Hydroxymethyl vs. Formyl Oxidation State

Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin (CAS 1682660-39-4) differs from its closest structural analog, Des-4'(methylpiperidine-4-carboxamide)-4'-formyl Revefenacin (CAS 864760-28-1), by the oxidation state at the benzamide para-substituent: the target compound bears a hydroxymethyl (-CH2OH) group while the comparator bears a formyl (-CHO) group [1]. This single-atom difference produces a molecular weight shift of 2.02 Da (487.59 vs. 485.57) and a predicted hydrogen bond donor count increase from 0 to 1 on the substituent, altering chromatographic retention and mass spectrometric detection characteristics .

Revefenacin impurity profiling process-related impurity oxidation state differentiation

ISO 17034 Certified Reference Standard vs. Non-Certified Alternatives: Quantified Quality Assurance Parameters

The CATO-brand Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin (Catalog C4X-203114) is manufactured under ISO 17034:2016 accreditation for reference material producers, with a certified purity specification of >95% as determined by HPLC, NMR, and MS characterization [1]. This contrasts with non-certified alternatives that may lack traceable metrological values and comprehensive Certificates of Analysis (COA). The CATO standard includes a full characterization data package comprising NMR spectra, mass spectra, HPLC chromatograms, IR, UV, water content, and residue on ignition analysis, eliminating the need for end-user re-verification [1].

ISO 17034 reference standard certification pharmaceutical quality control

Physicochemical Property Differentiation: Solubility and Ionization Profile for Sample Preparation Optimization

Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin exhibits a predicted acid dissociation constant (pKa) of 13.34 ± 0.70, consistent with a weakly acidic hydroxymethyl proton . The compound demonstrates limited solubility in DMSO and methanol ('少许' / 'slightly soluble') and requires storage at -20°C (freezer conditions) to prevent decomposition, as indicated by a melting point >50°C with decomposition . These properties differ from the parent drug Revefenacin, which has a molecular weight of 597.76 (C35H43N5O4), higher predicted polarity due to the additional piperidine-4-carboxamide moiety, and is typically handled as a solid with DMF/DMSO solubility of 25 mg/mL .

solubility profile pKa prediction sample preparation

Procurement-Relevant Application Scenarios for Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin Reference Standard


ANDAs and DMF Submissions: Impurity Profiling for Regulatory Filing

Generic pharmaceutical manufacturers developing Revefenacin inhalation solution ANDAs require this specific impurity standard (CAS 1682660-39-4) to identify and quantify the hydroxymethyl process impurity in drug substance and drug product batches [1]. The ISO 17034 certified reference standard with full characterization data package (NMR, HRMS, HPLC, IR) provides the traceable analytical evidence required by the NMPA Center for Drug Evaluation and US FDA for impurity method validation and batch release testing [2]. The standard's certified purity (>95%) and 3-year shelf life at 2–8°C support multi-year development programs without requalification.

Stability-Indicating UHPLC Method Development and Validation

This impurity standard is essential for establishing relative retention times (RRT) and relative response factors in stability-indicating UHPLC methods for Revefenacin inhalation solution, where baseline separation of multiple degradation products is required [1]. The distinct chromatographic behavior arising from the hydroxymethyl substitution (vs. formyl analog at CAS 864760-28-1) makes this standard necessary for unambiguous peak assignment during forced degradation studies conducted per ICH Q1A guidelines [2].

Process Development and Manufacturing Quality Control

During Revefenacin API synthesis optimization, this impurity standard serves as a quantitative marker for monitoring the completeness of the reductive amination step that converts the formyl intermediate to the final carboxamide-containing product [1]. Detection of residual hydroxymethyl impurity in isolated API batches using this standard helps manufacturers demonstrate compliance with ICH Q3A thresholds for unspecified impurities (≤0.10% for a maximum daily dose >2 g/day) before release [2].

Quote Request

Request a Quote for Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.